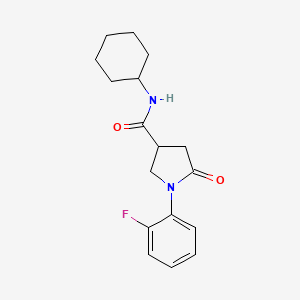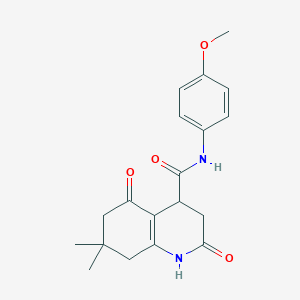
N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydro-4-quinolinecarboxamide
Description
Synthesis Analysis
The synthesis of related quinoline derivatives often involves the use of readily available materials and efficient synthesis routes, suitable for large-scale manufacturing. For instance, the synthesis of racemic octahydrobenzo[g]quinoline derivatives employs 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, followed by a series of reactions including hydrogenation, Birch reduction, and cyclization to yield high-purity products (Bänziger et al., 2000).
Molecular Structure Analysis
Studies on similar compounds have revealed polymorphic modifications, which are crucial for understanding the molecular structure. For example, the compound 6-hydroxy-N-(4-methoxyphenyl)-4-oxo-2,4-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide exhibits strong diuretic properties and has two polymorphic forms with different crystal packing and organization levels (Shishkina et al., 2018).
Chemical Reactions and Properties
The quinone propionic amide derivatives, similar to the target compound, exhibit unique chemical behavior in mildly acidic aqueous solutions. They rapidly equilibrate with their hydroxy dienone forms and undergo a slower 1,4 conjugate addition to form enol spirolactams, which further tautomerize into keto spirolactams, suggesting complex reaction mechanisms and properties (Wolfe et al., 1992).
Physical Properties Analysis
The synthesis and evaluation of quinoline derivatives, including those with methoxy groups, highlight the importance of understanding their physical properties, such as solubility and thermal stability. These properties are essential for practical applications and further chemical modifications (Patil et al., 2011).
Chemical Properties Analysis
The chemical properties of quinoline derivatives are influenced by their molecular structure, as seen in the facilitated intramolecular conjugate addition reactions and the formation of specific products characterized by spectroscopic methods. These reactions demonstrate the compound's reactivity and potential for creating diverse derivatives with unique chemical properties (Wolfe et al., 1992).
properties
IUPAC Name |
N-(4-methoxyphenyl)-7,7-dimethyl-2,5-dioxo-3,4,6,8-tetrahydro-1H-quinoline-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4/c1-19(2)9-14-17(15(22)10-19)13(8-16(23)21-14)18(24)20-11-4-6-12(25-3)7-5-11/h4-7,13H,8-10H2,1-3H3,(H,20,24)(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNPHGJCWXCZFFW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(CC(=O)N2)C(=O)NC3=CC=C(C=C3)OC)C(=O)C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-{[4-ethyl-5-(3-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B4427637.png)
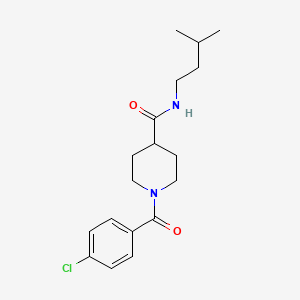
![{2-bromo-4-[(butylamino)methyl]-6-methoxyphenoxy}acetonitrile hydrochloride](/img/structure/B4427647.png)
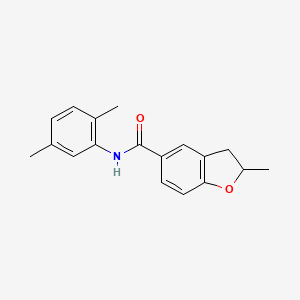
![3-(2-buten-1-yl)-8-sec-butyl-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B4427660.png)


![1-(2-methoxyphenyl)-4-[2-(3-methylphenoxy)propanoyl]piperazine](/img/structure/B4427683.png)
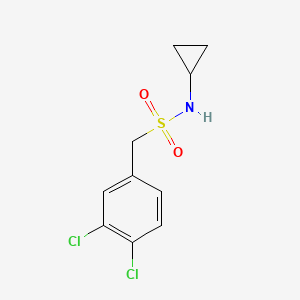
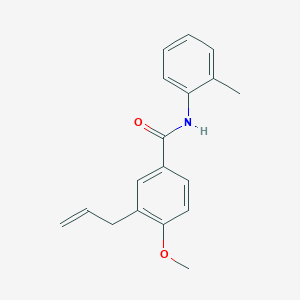
![N-[3-(1H-benzimidazol-2-yl)propyl]cyclohexanecarboxamide](/img/structure/B4427710.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-3-chloro-4-methoxybenzamide](/img/structure/B4427726.png)
![1-[(2-chloro-6-fluorobenzyl)sulfonyl]-4-methylpiperazine](/img/structure/B4427733.png)
